2-Chloro-1-methylnaphthalene
Overview
Description
2-Chloro-1-methylnaphthalene is an organic compound with the molecular formula C11H9Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and a methyl group at the first position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-methylnaphthalene can be synthesized through the chlorination of 2-methylnaphthalene. The reaction typically involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The process can be carried out in the presence or absence of a solvent, and it often results in both substitution and addition products .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Chlorination: Sulfuryl chloride (SO2Cl2) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products:
Substitution: Various substituted naphthalenes.
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Scientific Research Applications
2-Chloro-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylnaphthalene involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions due to the presence of the chlorine atom, which makes the aromatic ring more reactive. This reactivity allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloronaphthalene: Similar structure but lacks the methyl group.
1-Chloro-2-methylnaphthalene: Chlorine and methyl groups are positioned differently.
2-Methylnaphthalene: Lacks the chlorine atom.
Uniqueness: 2-Chloro-1-methylnaphthalene is unique due to the specific positioning of the chlorine and methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-1-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETFQBPMSMMWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498115 | |
Record name | 2-Chloro-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-21-2 | |
Record name | 2-Chloro-1-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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